molecular formula C18H17N3O3S B2822531 3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde CAS No. 1234692-24-0

3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde

Cat. No.: B2822531
CAS No.: 1234692-24-0
M. Wt: 355.41
InChI Key: XDTMWUVNFADUFB-UHFFFAOYSA-N
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Description

“3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde” is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, one method involves the reaction of 2,4-bis(tetrahydro-1,4-oxazine)-6-(4′-acetylphenylamino)-s-triazine with aromatic aldehyde derivatives in the presence of dimethylformamide (DMF) and KOH .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms at different positions, and hence exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline . The pyrazole moiety is present in various marketed pharmacological agents of different categories .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They undergo various chemical reactions, including nucleophile addition reactions and Vilsmeier-Haack cyclization .

Scientific Research Applications

1. Molecular Rearrangements and Synthesis Applications

Molecular rearrangements involving similar compounds demonstrate their potential in synthetic chemistry. For instance, 1-substituted-4-iminomethyl-1,2,3-triazoles, which share structural similarities, show interesting applications in the synthesis of triazole-carbaldehydes, highlighting the utility of such compounds in creating new chemical structures (L'abbé et al., 1990).

2. Photophysical Properties and Applications in Fluorescent Probes

Compounds with dimethylamino and sulfonyl groups have been studied for their strong solvent-dependent fluorescence, which can be used to develop ultra-sensitive fluorescent molecular probes. These probes can be instrumental in studying biological events and processes, demonstrating the compound's potential in biochemistry and medical research (Diwu et al., 1997).

3. Tautomeric Behavior in Pharmaceutical and Biological Activities

Sulfonamide derivatives, which include dimethylamino and sulfonyl groups, have been examined for their molecular conformation or tautomeric forms. These forms are directly related to pharmaceutical and biological activities, indicating the importance of such compounds in medicinal chemistry (Erturk et al., 2016).

4. Application in Luminescent Sensing and Gas Sorption

Lanthanide-organic frameworks containing similar sulfonyl-carboxylate ligands have been synthesized and found to exhibit properties like humidity- and temperature-dependent proton conductivity, as well as luminescent sensing of metal ions. These properties suggest potential applications in material science, particularly in sensing and gas sorption technologies (Zhou et al., 2016).

5. Synthesis of Bi-functional Compounds

The sulfonylation of aminopyrazoles, which are structurally related, leads to the formation of new compounds with potential applications in various fields, including materials science and pharmaceuticals (Povarov et al., 2017).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their specific structure and the biological system they interact with. For instance, some pyrazole derivatives have been found to cause cell death by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Future Directions

Pyrazoles have been the focus of many research studies due to their wide range of applications and their use as scaffolds in the synthesis of bioactive chemicals . Future research will likely continue to explore new synthetic techniques and biological activities related to pyrazole derivatives .

Properties

IUPAC Name

3-(4-formyl-1-phenylpyrazol-3-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-20(2)25(23,24)17-10-6-7-14(11-17)18-15(13-22)12-21(19-18)16-8-4-3-5-9-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTMWUVNFADUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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